molecular formula C10H15ClN2 B1481491 4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine CAS No. 2091217-98-8

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine

Cat. No.: B1481491
CAS No.: 2091217-98-8
M. Wt: 198.69 g/mol
InChI Key: STOSXCGJEZKWQG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidine derivatives have garnered significant attention due to their wide range of biological activities and potential applications in medicinal chemistry. Research has focused on the synthesis and characterization of various pyrimidine compounds to explore their utility in different scientific and medicinal fields. One such study involves the synthesis under microwave irradiation of novel compounds like ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone. This compound was fully characterized by UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS, showcasing its potential for chemical and medicinal applications (Leyva-Acuña et al., 2020).

Optical and Electronic Properties of Pyrimidine Compounds

Another research dimension focuses on the optical and electronic properties of pyrimidine compounds. A study on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines demonstrated their synthesis and how the presence of different substituents affects their optical absorption and emission properties. This investigation highlighted the solvatochromic behavior of these compounds and their potential as colorimetric and luminescent pH sensors, which could have significant implications in the development of optical sensors and materials science (Hadad et al., 2011).

Antimicrobial and Anticancer Applications

The antimicrobial activity of pyrimidine compounds has also been a subject of investigation. Research into the synthesis and antimicrobial activity of pyrimidine salts with chloranilic and picric acids revealed that certain derivatives exhibit significant antibacterial and antifungal properties. This suggests the potential of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Furthermore, pyrimidine derivatives have shown promise in anticancer research, with a study on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. This research highlighted the potential of these compounds in cancer treatment, emphasizing the importance of structure-activity relationships in the development of novel anticancer agents (Cherukupalli et al., 2018).

Properties

IUPAC Name

4-chloro-2-methyl-6-pentan-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-4-8(5-2)9-6-10(11)13-7(3)12-9/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSXCGJEZKWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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